molecular formula C10H14ClNO3 B3089544 (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride CAS No. 1196049-17-8

(R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride

Cat. No.: B3089544
CAS No.: 1196049-17-8
M. Wt: 231.67
InChI Key: OBDORQAVVCZMAL-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules allows it to act as a substrate or inhibitor in enzymatic reactions.

Medicine

In medicine, ®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Safety and Hazards

“®-3- (1-Amino-2-hydroxyethyl)benzonitrile hydrochloride” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4-(1-amino-2-oxoethyl)benzoic acid.

    Reduction: 4-(1-amino-2-hydroxyethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of ®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-amino-2-hydroxyethyl)benzoate: Lacks the chiral center, making it less selective in its interactions.

    Ethyl 4-(1-amino-2-hydroxyethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    4-(1-amino-2-hydroxyethyl)benzoic acid: The free acid form, which has different solubility and reactivity properties.

Uniqueness

®-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in applications requiring enantioselectivity, such as in the synthesis of chiral drugs or in studies of enzyme specificity.

Properties

IUPAC Name

methyl 4-[(1R)-1-amino-2-hydroxyethyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDORQAVVCZMAL-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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